2-(2-Methoxyphenyl)-2-methylpropanenitrile

Overview

Description

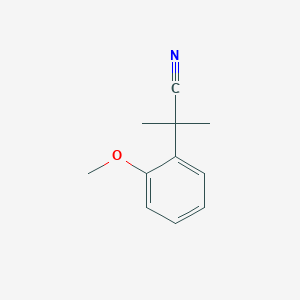

2-(2-Methoxyphenyl)-2-methylpropanenitrile is an organic compound with a molecular formula of C11H13NO. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a nitrile group through a methyl-substituted carbon. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 2-(2-Methoxyphenyl)-2-methylpropanenitrile can be achieved through several methods. One common synthetic route involves the methylation of (2-methoxyphenyl)acetonitrile using sodium amide and iodomethane . This reaction typically requires anhydrous conditions and is carried out in a suitable solvent such as tetrahydrofuran. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(2-Methoxyphenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.

Scientific Research Applications

2-(2-Methoxyphenyl)-2-methylpropanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-2-methylpropanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar compounds to 2-(2-Methoxyphenyl)-2-methylpropanenitrile include:

2-Methoxyphenyl isocyanate: Known for its use in amine protection and deprotection sequences.

2-Methoxyphenyl acetonitrile: A precursor in the synthesis of this compound.

2-Methoxyphenyl derivatives: Various derivatives with different substituents on the phenyl ring, each exhibiting unique reactivity and applications.

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.

Biological Activity

2-(2-Methoxyphenyl)-2-methylpropanenitrile, with the chemical formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol, is a compound characterized by a methoxy group attached to a phenyl ring and a nitrile functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

- Appearance : Colorless to light yellow liquid

- Boiling Point : 111-113 °C

- Stability : Stable under standard storage conditions; should be kept sealed in dry environments at room temperature.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. The presence of the methoxy group enhances its lipophilicity, which may improve its bioavailability and interaction with biological targets. Preliminary studies suggest that this compound can inhibit pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory diseases.

Anticancer Activity

In vitro studies have demonstrated the potential of this compound to inhibit certain cancer cell lines. The compound's mechanism of action appears to involve interference with cell proliferation pathways. For instance, it has shown promise in reducing the viability of breast cancer cells, indicating a need for further exploration into its anticancer mechanisms and therapeutic applications.

The biological activity of this compound is likely linked to its interactions with various enzymes and receptors within biological systems. Understanding these interactions is crucial for elucidating its therapeutic potential and safety profile.

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-(4-Methoxyphenyl)-2-methylpropanenitrile | C₁₁H₁₃NO | Different methoxy position affecting reactivity |

| 2-Amino-3-(4-methoxyphenyl)-2-methylpropanenitrile | C₁₁H₁₅N₂O | Contains an amino group, enhancing biological activity |

| 3-(4-Methoxyphenyl)-3-methylbutyronitrile | C₁₃H₁₅NO | Larger alkyl side chain, altering physical properties |

The unique methoxy substitution pattern of this compound influences both its chemical reactivity and biological interactions compared to these structurally similar compounds.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

- Anti-inflammatory Study : A study published in a peer-reviewed journal evaluated the effects of this compound on inflammatory markers in a rat model. The results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting strong anti-inflammatory properties.

- Cancer Cell Line Inhibition : Another study focused on the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The findings revealed that treatment with this compound resulted in decreased cell viability and induced apoptosis in these cell lines.

- Mechanistic Insights : Research delving into the molecular mechanisms revealed that this compound may act through the modulation of signaling pathways associated with cell survival and apoptosis, particularly involving caspase activation.

Properties

IUPAC Name |

2-(2-methoxyphenyl)-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,8-12)9-6-4-5-7-10(9)13-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGVYAGZJIQWFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.